molecular formula C10H10BrFO2 B8052876 Ethyl 3-(bromomethyl)-4-fluorobenzoate

Ethyl 3-(bromomethyl)-4-fluorobenzoate

Cat. No.: B8052876
M. Wt: 261.09 g/mol
InChI Key: ZMJLCDQAFPCHMK-UHFFFAOYSA-N
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Description

Ethyl 3-(bromomethyl)-4-fluorobenzoate is a useful research compound. Its molecular formula is C10H10BrFO2 and its molecular weight is 261.09 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 3-(bromomethyl)-4-fluorobenzoate is an organic compound belonging to the class of benzoates, characterized by the presence of a bromomethyl group and a fluorine atom attached to a benzene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₈BrF O₂
  • Molecular Weight : Approximately 251.06 g/mol

The presence of the bromine and fluorine substituents significantly influences the compound's reactivity and biological properties, including its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate enzyme activity or receptor function, thereby exerting various biological effects.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, studies involving related halogenated benzoates have shown their potential as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer progression by regulating gene expression.

Case Study Example :

  • In a study examining HDAC inhibitors, it was found that compounds with similar structures demonstrated low nanomolar potency against HDAC6, suggesting that this compound may also possess similar inhibitory effects .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. The mechanism involves binding to the active site of enzymes, thereby preventing substrate access or altering enzyme conformation.

Research Findings :

  • A study highlighted that brominated compounds can selectively inhibit certain kinases, indicating that this compound could be explored for its kinase inhibitory properties .

Table: Comparison of Biological Activities

Compound NameStructure FeaturesBiological Activity
This compoundBromomethyl and fluorine substituentsPotential HDAC inhibitor
Methyl 4-(bromomethyl)-3-fluorobenzoateSimilar structure with methyl instead of ethylAntitumor activity
Ethyl 5-bromomethyl-2-fluorobenzoateDifferent substitution patternEnzyme inhibition

Applications in Medicinal Chemistry

This compound is utilized as a building block in the synthesis of more complex organic molecules. Its unique structural properties make it valuable in developing pharmaceuticals targeting specific biological pathways.

  • Drug Development : The compound's ability to interact with molecular targets positions it as a candidate for developing new therapeutic agents.
  • Functionalization : The bromomethyl group allows for further functionalization, enhancing its utility in synthetic organic chemistry.

Scientific Research Applications

Ethyl 3-(bromomethyl)-4-fluorobenzoate is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, particularly in medicinal chemistry, agrochemicals, and material science, while providing comprehensive data and insights from verified sources.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential as anti-inflammatory and anticancer agents. The bromomethyl group is particularly useful for further functionalization, allowing for the introduction of diverse biological motifs.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of novel compounds derived from this compound, leading to promising results in inhibiting specific cancer cell lines .

Agrochemicals

The compound has also been evaluated for its role as an intermediate in the development of insecticides and herbicides. The presence of the fluorine atom enhances the lipophilicity of the molecule, which can improve its efficacy as a pesticide.

  • Case Study : Research conducted by agricultural scientists demonstrated that derivatives of this compound exhibited significant insecticidal activity against common agricultural pests .

Material Science

In material science, this compound has been utilized in the synthesis of polymers and advanced materials. Its reactive groups allow for incorporation into polymer backbones or crosslinking agents.

  • Data Table: Polymer Applications
Polymer TypeApplication AreaKey Properties
Polymeric CoatingsProtective coatingsEnhanced durability and chemical resistance
Conductive PolymersElectronicsImproved conductivity due to fluorine substitution

Synthetic Chemistry

The compound is a valuable building block in synthetic organic chemistry, facilitating various reactions such as nucleophilic substitutions and cross-coupling reactions.

  • Synthesis Example : this compound can be converted into more complex structures through palladium-catalyzed cross-coupling reactions with aryl boronic acids, leading to diverse functionalized aromatic compounds .

Properties

IUPAC Name

ethyl 3-(bromomethyl)-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJLCDQAFPCHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.00 g of ethyl 4-fluoro-3-methylbenzoate was dissolved in 50.0 mL of carbon tetrachloride, and 4.40 g of N-bromosuccinimide and 1.35 g of 2,2′-azobisisobutyronitrile were added thereto, followed by heating under reflux for 4 hours. The reaction liquid was cooled to room temperature, and then concentrated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=7:3) to obtain 1.73 g of ethyl 3-(bromomethyl)-4-fluorobenzoate.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
1.35 g
Type
reactant
Reaction Step Two

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